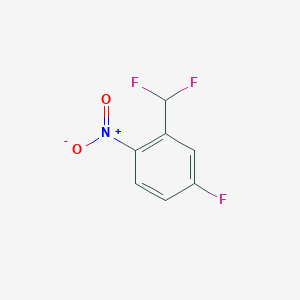

2-(Difluoromethyl)-4-fluoro-1-nitrobenzene

Description

Properties

IUPAC Name |

2-(difluoromethyl)-4-fluoro-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-4-1-2-6(11(12)13)5(3-4)7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBUIWGABVQONJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214333-17-1 | |

| Record name | 2-(difluoromethyl)-4-fluoro-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of 2-(difluoromethyl)-4-fluoro-1-nitrobenzene, a fluorinated aromatic compound of significant interest in modern medicinal chemistry and materials science. We will explore its core chemical and physical properties, molecular structure, and spectroscopic signatures. Furthermore, this document details established synthetic methodologies, explores its chemical reactivity, and illuminates its role as a versatile building block in the development of novel pharmaceuticals. Safety protocols and handling procedures are also outlined to ensure its proper use in a research and development setting.

Chemical Identity and Properties

This compound is a substituted nitrobenzene compound featuring two distinct fluorine-containing moieties: a difluoromethyl group (-CHF₂) and a fluoro group (-F) attached to the aromatic ring. These substitutions significantly influence the molecule's electronic properties, reactivity, and potential as a pharmacophore.

Nomenclature and Identifiers

-

IUPAC Name : this compound

-

Synonyms : 4-Fluoro-1-nitro-2-(difluoromethyl)benzene

-

CAS Number : 1214333-17-1[1]

Molecular and Physicochemical Properties

The introduction of fluorine imparts unique characteristics to the molecule, such as increased lipophilicity and altered metabolic stability, which are highly desirable in drug design.[2][3]

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO₂ | [4] |

| Molecular Weight | 191.11 g/mol | [4] |

| Appearance | Typically a solid or oil | N/A |

| Solubility | Insoluble in water; soluble in common organic solvents like alcohol and ether.[5] | [5] |

Molecular Structure and Spectroscopic Analysis

The arrangement of the electron-withdrawing nitro group, the fluoro substituent, and the difluoromethyl group on the benzene ring dictates the molecule's chemical behavior.

Molecular Structure:

Figure 1. 2D Chemical Structure

Figure 1. 2D Chemical StructureKey Structural Features

-

Aromatic Ring : A benzene core substituted at positions 1, 2, and 4.

-

Nitro Group (-NO₂) : A strong electron-withdrawing group that deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution.

-

Fluoro Group (-F) : An electronegative atom that influences the electronic environment of the ring.

-

Difluoromethyl Group (-CHF₂) : A unique moiety that can act as a bioisostere for hydroxyl or thiol groups and can participate in hydrogen bonding, a valuable property in designing enzyme inhibitors.[4][6]

Spectroscopic Profile (Expected)

-

¹H NMR : The spectrum would show signals for the aromatic protons, with coupling patterns influenced by both the fluorine atom on the ring and the difluoromethyl group. The proton on the difluoromethyl group would appear as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR : Signals for the seven carbon atoms would be observed, with their chemical shifts influenced by the attached functional groups. Carbon atoms bonded to fluorine will show characteristic splitting.

-

¹⁹F NMR : This would be the most informative spectrum, showing two distinct signals: one for the single fluorine atom on the ring and another for the two equivalent fluorine atoms of the difluoromethyl group.

-

Mass Spectrometry : The molecular ion peak would be observed at m/z 191.0198, corresponding to the exact mass of the molecule (C₇H₄F₃NO₂).

Synthesis and Manufacturing

The synthesis of fluorinated aromatic compounds like this compound often involves multi-step processes. A common conceptual approach involves the nitration of a pre-functionalized benzene ring.

General Synthetic Strategy

A plausible synthetic route would start with a difluoromethyl-substituted fluorobenzene, followed by a regioselective nitration step. The directing effects of the existing substituents are crucial for achieving the desired isomer.

-

Starting Material : A suitable precursor, such as 1-(difluoromethyl)-3-fluorobenzene.

-

Nitration : The precursor is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to introduce the nitro group at the correct position.[7]

The workflow for a typical nitration reaction is depicted below.

Caption: General workflow for the synthesis via nitration.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard nitration procedures for similar aromatic compounds.[7]

-

Preparation : Cool a stirred solution of concentrated sulfuric acid (e.g., 20 mL) to 0°C in an ice bath.

-

Addition of Precursor : Slowly add 1-(difluoromethyl)-3-fluorobenzene (e.g., 0.1 mol) to the sulfuric acid while maintaining the temperature at 0°C.

-

Nitration : Add a pre-cooled mixture of concentrated nitric acid (e.g., 0.11 mol) and concentrated sulfuric acid (e.g., 10 mL) dropwise to the reaction mixture. The temperature must be kept below 5-10°C.

-

Reaction : Stir the solution at 0°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup : Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Extraction : Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the pure this compound.

Reactivity and Chemical Transformations

The molecule's reactivity is dominated by the electron-deficient nature of the aromatic ring, making it a valuable intermediate for various chemical transformations.

-

Reduction of the Nitro Group : The nitro group can be readily reduced to an amine (-NH₂) using various reducing agents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation yields 2-(difluoromethyl)-4-fluoroaniline, a key precursor for building more complex molecules like APIs (Active Pharmaceutical Ingredients).

-

Nucleophilic Aromatic Substitution (SₙAr) : The fluorine atom at position 4 is activated by the ortho- and para-directing nitro group, making it a good leaving group in SₙAr reactions. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiols) at this position.

Caption: Key reaction pathways of the title compound.

Applications in Research and Drug Development

Organofluorine compounds are prevalent in pharmaceuticals, with approximately 20% of all commercial drugs containing fluorine.[8] The unique properties of the difluoromethyl group make this compound a particularly attractive building block.

Role as a Chemical Intermediate

This compound is primarily used as an intermediate in the synthesis of more complex molecules.[9] Its functional groups provide handles for a variety of chemical modifications, allowing for its incorporation into diverse molecular scaffolds.

Significance in Medicinal Chemistry

-

Metabolic Stability : The C-F bond is very strong, so introducing fluorine can block metabolically labile sites in a drug molecule, increasing its half-life and bioavailability.[3]

-

Lipophilicity Modulation : Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[2][3]

-

Bioisosterism : The -CHF₂ group is recognized as a bioisostere of groups like hydroxyl (-OH) or thiol (-SH). It can act as a hydrogen bond donor, mimicking interactions of these groups with biological targets like enzymes, but without the metabolic liabilities associated with them.[6]

-

¹⁹F NMR and PET Imaging : The presence of fluorine allows for the use of ¹⁹F-NMR in fragment-based drug discovery to study drug-target interactions.[10] Furthermore, the synthesis of ¹⁸F-labeled analogues can enable Positron Emission Tomography (PET) imaging for diagnostic purposes.[3]

Safety, Handling, and Storage

As with many nitroaromatic compounds, this compound should be handled with care, following standard laboratory safety procedures.

-

Handling : Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][12] Avoid breathing vapors or dust. Wash hands thoroughly after handling.[13]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Keep away from heat, sparks, and open flames.[14] Store locked up.[15]

-

Toxicity : Nitroaromatic compounds can be toxic. Harmful if swallowed, inhaled, or in contact with skin.[12][13] In case of exposure, seek immediate medical attention.[11][15]

Conclusion

This compound is a specialized chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a reactive nitro group, a site for nucleophilic substitution, and the valuable difluoromethyl moiety makes it a powerful tool for medicinal chemists. The strategic incorporation of this building block allows for the fine-tuning of molecular properties to enhance the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics.

References

-

LookChem. (n.d.). Cas 29848-57-5,1-(Difluoromethyl)-4-nitrobenzene. Retrieved from [Link]

-

MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). p-Fluoronitrobenzene. PubChem Compound Database. Retrieved from [Link]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]

- Sharma, R., & Singh, P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(10), 2803-2835.

-

West Liberty University. (n.d.). Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]

- Yan, H., et al. (2021). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 6(40), 25939–25953.

- Zhang, L., et al. (2022). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 27(19), 6649.

Sources

- 1. 1214333-17-1|this compound|BLD Pharm [bldpharm.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(Difluoromethyl)-2-fluoro-3-nitrobenzene|CAS 1214383-50-2 [benchchem.com]

- 5. p-Fluoronitrobenzene | C6H4FNO2 | CID 9590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. westliberty.edu [westliberty.edu]

- 15. fishersci.com [fishersci.com]

Spectroscopic Data for 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene: A Technical Guide

Introduction

Welcome to this in-depth technical guide on the spectroscopic characterization of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene. This document is intended for researchers, scientists, and professionals in drug development who are working with or may encounter this and related fluorinated nitroaromatic compounds. In the ever-evolving landscape of medicinal chemistry and materials science, a thorough understanding of a molecule's spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the elucidation of its chemical behavior.

This compound, with the CAS Number 63878-71-7, is a substituted aromatic compound featuring a nitro group, a fluorine atom, and a difluoromethyl group attached to a benzene ring.[1][2] The presence of these functionalities imparts unique electronic properties to the molecule, making its spectroscopic analysis a rich source of structural information. This guide will provide a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. Below is a diagram of this compound, highlighting the key functional groups that will be the focus of our analysis.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer with an EI source.

-

Acquisition Parameters:

-

Ionization energy: 70 eV.

-

Source temperature: 200-250 °C.

-

Mass range: m/z 40-300.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1585 | Medium | Aromatic C=C stretch |

| 1550 - 1475 | Strong | Asymmetric N-O stretch (NO₂) |

| 1360 - 1290 | Strong | Symmetric N-O stretch (NO₂) |

| 1250 - 1150 | Strong | C-F stretch (aromatic) |

| 1100 - 1000 | Strong | C-F stretch (difluoromethyl) |

| 900 - 690 | Strong | Aromatic C-H out-of-plane bend |

Interpretation and Rationale:

-

Nitro Group: The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. [3]For aromatic nitro compounds, these typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

-

C-F Bonds: Strong absorption bands are expected for the C-F stretching vibrations of both the aromatic fluorine and the difluoromethyl group.

-

Aromatic Ring: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. [4]The out-of-plane C-H bending bands in the fingerprint region can provide information about the substitution pattern.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Liquid sample: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid sample: Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing it into a transparent disk.

-

ATR: Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The interpretations are based on established principles of spectroscopy and data from closely related molecules. Researchers working with this compound can use this guide as a reference for confirming its identity, assessing its purity, and understanding its structural characteristics. While predicted data is a powerful tool, it is always recommended to confirm these predictions with experimental data whenever possible.

References

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. Available at: [Link]

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

-

Aromatic rings show a characteristic C–H stretching absorption at 3030 cm–1 and a series of peaks in the 1450 to 1600 cm–1 range of the infrared spectrum. - Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

-

IR: nitro groups. Available at: [Link]

Sources

Commercial availability of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene

An In-Depth Technical Guide to 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic chemical intermediate, this compound. It moves beyond a simple cataloging of properties to provide an in-depth analysis of its commercial landscape, applications, and the scientific rationale for its use in modern therapeutic design.

Strategic Overview: The Value Proposition in Medicinal Chemistry

This compound (CAS No: 63878-71-7) is a highly functionalized aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules. Its utility is derived from the unique interplay of its three core functional groups: the nitro group, the aromatic fluorine atom, and the difluoromethyl group.

-

The Nitro Group as a Versatile Handle: The nitro moiety is a cornerstone of synthetic chemistry, readily serving as a precursor to an aniline derivative via reduction. This transformation opens a gateway to a vast array of subsequent reactions, including amide bond formation, sulfonylation, and the construction of heterocyclic systems, which are prevalent in pharmaceuticals.

-

The Impact of Fluorine in Drug Design: The strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to enhance a drug candidate's profile.[1][2] Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins.[3]

-

The Difluoromethyl Group (CHF₂): A Modern Bioisostere: The difluoromethyl group is of particular interest as it can serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or methyl (-CH₃) groups. It is less lipophilic than the related trifluoromethyl (-CF₃) group and possesses the unique ability to act as a hydrogen bond donor, potentially introducing new, favorable interactions with biological targets.[4] This modulation of lipophilicity, electronic properties, and conformational preference makes it a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[1][4]

The combination of these features in a single, commercially available molecule provides a streamlined starting point for the synthesis of novel compounds, particularly in the fields of oncology, neurology, and infectious diseases.

Physicochemical Properties and Commercial Profile

A thorough understanding of the compound's properties is critical for its effective use in a laboratory setting.

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 63878-71-7 | [5] |

| Molecular Formula | C₇H₄F₃NO₂ | [5] |

| Molecular Weight | 191.11 g/mol | [5] |

| MDL Number | MFCD14698657 | [5] |

| Purity/Specification | Typically ≥95-98% | [6][7] |

| SMILES Code | O=[O-] | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5][7] |

Commercial Availability

This compound is available from several chemical suppliers, primarily catering to research and development quantities. Bulk inquiries are typically handled on a case-by-case basis.

Table 2: Selected Commercial Suppliers

| Supplier | Product Name | CAS Number | Purity |

| Sigma-Aldrich (Merck) | 2-(difluoromethyl)-1-fluoro-4-nitrobenzene | 63878-71-7 | Not specified |

| BLDpharm | 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene | 63878-71-7 | Not specified |

| ChemScene | 1-(Difluoromethyl)-4-fluoro-2-nitrobenzene | 1214364-90-5 | ≥98% |

| Lab-Chemicals.com | 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene | 61324-89-8 | 95% |

*Note: Isomeric variations exist. Researchers must verify the specific substitution pattern required for their synthetic route.

Synthetic & Application Logic

The strategic value of this compound is best understood through its application workflow in a typical drug discovery campaign.

Caption: Synthetic pathways originating from the title compound.

The primary synthetic route involves the reduction of the nitro group to form the corresponding aniline. This intermediate is a versatile platform for building complex molecular architectures. The fluorine atom, activated by the electron-withdrawing nitro group, can also undergo nucleophilic aromatic substitution (SNAr), providing an alternative path for diversification.

Caption: Relationship between structure and medicinal properties.

Safety, Handling, and Disposal

As with any nitroaromatic compound, proper safety protocols are mandatory. The information provided here is a summary and should be supplemented by a thorough review of the supplier-specific Safety Data Sheet (SDS).

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement Code | Description |

| Hazard | H301/H302 | Toxic or Harmful if swallowed.[8] |

| H315 | Causes skin irritation.[8] | |

| H319 | Causes serious eye irritation.[8] | |

| H335 | May cause respiratory irritation.[8] | |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[9][10] |

| P270 | Do not eat, drink or smoke when using this product.[9][10] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[9][10] | |

| Response | P301+P310/P317 | IF SWALLOWED: Immediately call a POISON CENTER/doctor or get medical help.[8][9] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[9] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[9][10] |

| P405 | Store locked up.[9] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[9][10] |

Experimental Protocol: General Handling Procedure

-

Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.

-

Dispensing: As the compound may be a solid or low-melting liquid, use appropriate spatulas or syringes for transfer. Avoid creating dust.

-

Waste Disposal: Contaminated materials and excess reagents must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not discharge to drains.

Conclusion

This compound represents a sophisticated and highly valuable starting material for drug discovery and development. Its commercial availability provides researchers with direct access to a scaffold that combines three key functional motifs, each contributing to the potential for creating novel therapeutics with optimized properties. A comprehensive understanding of its chemical behavior, safety profile, and the strategic rationale for its use is essential for leveraging its full potential in the laboratory.

References

-

1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (2017). MDPI. [Link]

-

Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. (2020). ACS Omega. [Link]

-

Fluorine in Drug Design: A Case Study with Fluoroanisoles. (2015). ResearchGate. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). Future Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 63878-71-7|2-(Difluoromethyl)-1-fluoro-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. chemscene.com [chemscene.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Safety and Handling of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and, most critically, the safety and handling protocols for 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene. This compound, a member of the fluorinated nitroaromatic class, is a valuable building block in medicinal chemistry and agrochemical research. Its unique electronic properties, stemming from the presence of a difluoromethyl group, a fluorine atom, and a nitro group, make it a versatile intermediate for the synthesis of novel bioactive molecules. However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety measures. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to handle this compound responsibly and effectively in a laboratory setting.

Introduction: The Role of Fluorinated Nitroaromatics in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These modifications often lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

This compound belongs to a class of compounds that are particularly valuable in synthetic chemistry. The nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a fundamental transformation in the synthesis of complex organic molecules. The fluorine atom at the 4-position is a good leaving group in such reactions. The difluoromethyl group at the 2-position further modulates the electronic properties of the ring and can serve as a lipophilic hydrogen bond donor, a feature of increasing interest in drug design. Consequently, this compound is a key intermediate for the synthesis of a wide range of derivatives with potential applications in pharmaceuticals and agrochemicals.

Physicochemical and Toxicological Profile

A thorough understanding of the physicochemical and toxicological properties of a compound is paramount for its safe handling.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 63878-71-7 | [1] |

| Molecular Formula | C₇H₄F₃NO₂ | [1] |

| Molecular Weight | 191.11 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Insoluble in water; soluble in common organic solvents. |

Toxicological Information and Hazard Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its potential toxicity upon ingestion, inhalation, and skin contact, as well as its capacity to cause irritation. The toxicological profile is consistent with that of other fluorinated nitroaromatic compounds.

| Hazard Classification | GHS Pictograms | Hazard Statements |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin. | |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled. | |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. |

Data inferred from Safety Data Sheets of this compound and closely related analogs.

Expert Insight: The toxicity of nitroaromatic compounds is often linked to their ability to be metabolized to reactive intermediates that can cause oxidative stress and methemoglobinemia. The presence of fluorine can modulate this metabolic pathway, but the fundamental toxicological concerns remain. For a related compound, 1-fluoro-4-nitrobenzene, the oral LD50 in rats is reported as 250 mg/kg, and the inhalation LC50 in rats is 2,600 mg/m³ over 4 hours[1]. While these values are for an analogous compound, they underscore the need for caution when handling any fluorinated nitrobenzene.

Synthesis and Reactivity

Synthetic Approaches

A general procedure for the nitration of a fluorinated aromatic compound is as follows:

Conceptual Synthesis Protocol:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with careful stirring.

-

Reaction: To the cooled nitrating mixture, add the 1-(difluoromethyl)-3-fluorobenzene precursor dropwise, maintaining a low temperature (typically 0-10 °C).

-

Reaction Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is carefully poured onto crushed ice, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

The following diagram illustrates a generalized workflow for the synthesis of a fluorinated nitroaromatic compound.

Caption: Conceptual workflow for the synthesis of this compound via nitration.

Chemical Reactivity

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) . The fluorine atom at the 4-position (para to the nitro group) is the most likely leaving group in these reactions.

Expert Insight: The rate of SNAr reactions on fluoronitrobenzenes is often faster than their chloro- or bromo-analogs. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom, making the carbon atom it is attached to more electrophilic.

Common nucleophiles that can displace the fluorine atom include:

-

Amines (primary and secondary): To form N-substituted anilines.

-

Alkoxides and Phenoxides: To form aryl ethers.

-

Thiolates: To form aryl sulfides.

The nitro group can also be readily reduced to an amine, providing a handle for a wide range of further chemical transformations, such as diazotization and subsequent substitution reactions, or amide bond formation. Common reducing agents include:

-

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

-

Metal-based Reducing Agents: Such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid.

Safe Handling and Storage Protocols

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense against exposure.

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the compound.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron and sleeves should be worn.

-

Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors. If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Engineering Controls

-

Ventilation: Work exclusively in a well-ventilated area, preferably within a chemical fume hood with a face velocity of at least 100 feet per minute.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling Procedures

-

Avoid all direct contact with the compound.

-

Do not eat, drink, or smoke in the laboratory.

-

Use spark-proof tools and avoid sources of ignition, as the compound may be combustible.

-

Keep containers tightly closed when not in use.

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed, properly labeled container.

-

Store separately from incompatible materials such as strong oxidizing agents and strong bases.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Spills and Leaks

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area immediately. Contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Fire Fighting

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

-

Hazards from Combustion: Combustion may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

Dispose of all waste materials, including empty containers, in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste. Do not dispose of it in the regular trash or pour it down the drain.

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its utility is, however, matched by its potential hazards. A comprehensive understanding of its chemical properties, reactivity, and, most importantly, its toxicological profile is essential for its safe handling. By adhering to the stringent safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls, researchers can mitigate the risks associated with this compound and harness its full potential in their scientific endeavors.

References

Sources

Unlocking New Chemical Space: A Technical Guide to the Research Potential of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene

An In-depth Technical Guide:

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design, profoundly influencing the pharmaceutical, agrochemical, and material sciences.[1] The difluoromethyl (CHF₂) group, in particular, is of growing interest as it serves as a lipophilic bioisostere for hydroxyl, thiol, or amine groups, capable of acting as a hydrogen bond donor.[2][3] This guide presents a forward-looking analysis of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene, a novel yet underexplored chemical scaffold. By dissecting its core reactivity and drawing parallels from structurally related compounds, we outline a map of its potential research applications. This document serves as a technical prospectus for chemists, providing validated protocols and strategic insights to leverage this promising building block for the discovery of new chemical entities.

Introduction: A Scaffold of Unique Potential

This compound presents a unique convergence of three powerful functional moieties on a single aromatic ring:

-

The Nitro Group: A strong electron-withdrawing group that is a versatile synthetic handle, readily converted into an amine for further derivatization, and known to be a key pharmacophore in various bioactive molecules.[4][5]

-

The 4-Fluoro Substituent: The fluorine atom, activated by the para-nitro group, is an excellent leaving group for nucleophilic aromatic substitution (SNAr), enabling facile diversification of the core structure.[6]

-

The 2-Difluoromethyl Group: This group imparts unique stereoelectronic properties. Its moderate lipophilicity and ability to act as a hydrogen-bond donor make it a valuable substituent for modulating drug-target interactions and improving pharmacokinetic profiles.[2][3]

This guide will explore the synthetic pathways originating from this molecule, proposing its application as a foundational building block for creating diverse chemical libraries aimed at drug discovery, agrochemical development, and materials science.

Predicted Physicochemical and Chemical Properties

While extensive experimental data for this compound is not yet publicly available, its properties can be reliably predicted based on its structure and comparison with known analogues.[7][8]

| Property | Predicted Value / Characteristic | Significance in Research & Development |

| Molecular Formula | C₇H₄F₃NO₂ | Provides the exact elemental composition. |

| Molecular Weight | 195.11 g/mol | Essential for all stoichiometric calculations in synthesis. |

| Appearance | Likely a yellow oil or low-melting solid | Based on analogues like 4-fluoronitrobenzene.[6] |

| XLogP3 | ~2.5 | Indicates moderate lipophilicity, a desirable trait for membrane permeability in drug candidates.[8] |

| Hydrogen Bond Donors | 1 (from the CHF₂ group) | The CHF₂ group can engage in hydrogen bonding, mimicking interactions of -OH or -NH groups.[2] |

| Hydrogen Bond Acceptors | 4 (from NO₂ and F) | Provides multiple points for interaction with biological targets.[7] |

| Reactivity Hubs | Nitro Group, C4-Fluorine | These two sites offer orthogonal handles for sequential chemical modifications. |

Core Reactivity and Synthetic Transformations

The true potential of this compound lies in its predictable and versatile reactivity. The molecule can be envisioned as a central hub from which numerous derivatives can be synthesized through well-established chemical transformations.

Caption: Core synthetic pathways from this compound.

Transformation 1: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a fundamental step, yielding 2-(difluoromethyl)-4-fluoroaniline . This aniline is a critical intermediate, opening the door to a vast array of subsequent reactions common in medicinal chemistry.

This protocol describes a standard, high-yield method for the reduction of an aromatic nitro group.

1. Materials & Setup:

-

This compound (1.0 eq)

-

Palladium on carbon (10% Pd, 0.05 eq)

-

Methanol or Ethyl Acetate (as solvent)

-

Hydrogenation vessel (e.g., Parr hydrogenator)

-

Hydrogen gas (H₂) source

2. Procedure:

-

Dissolve this compound in the chosen solvent in the hydrogenation vessel.

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge it several times with hydrogen gas to remove all air.

-

Pressurize the vessel with hydrogen gas (typically 40-50 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours, indicated by the consumption of the starting material.

-

Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-(difluoromethyl)-4-fluoroaniline, which can be purified by column chromatography or crystallization if necessary.

3. Causality & Trustworthiness:

-

Catalyst Choice: Palladium on carbon is a highly efficient and reliable catalyst for the chemoselective reduction of aromatic nitro groups without affecting the fluoro or difluoromethyl substituents.

-

Solvent: Methanol and ethyl acetate are excellent solvents for this reaction, ensuring good solubility of the substrate and product.

-

Safety: The procedure must be conducted with appropriate safety measures for handling hydrogen gas and a pyrophoric catalyst (Pd/C when dry).

Transformation 2: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C4 position is strongly activated for displacement by the electron-withdrawing nitro group. This allows for the introduction of a wide range of nucleophiles.

This protocol provides a method for synthesizing aryl ether derivatives.

1. Materials & Setup:

-

This compound (1.0 eq)

-

Desired alcohol or phenol (R-OH, 1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq) or another suitable base

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

2. Procedure:

-

To a solution of the alcohol/phenol in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 15-20 minutes to form the corresponding alkoxide/phenoxide in situ.

-

Add this compound to the reaction mixture.

-

Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel.

3. Causality & Trustworthiness:

-

Solvent Choice: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they solvate the cation of the base, leaving a more reactive "naked" anionic nucleophile.

-

Base: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate most phenols and many alcohols without causing unwanted side reactions.

Potential Research Areas and Applications

The derivatives accessible from this compound are promising candidates for investigation in several high-impact research fields.

Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[9][10][11] The title compound is an ideal starting point for a drug discovery campaign.

Caption: Hypothetical drug discovery workflow using the target scaffold.

-

Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted aniline core. The 2-(difluoromethyl)-4-substituted-aniline derivatives can be readily synthesized and tested in kinase inhibitor screening panels.

-

Antibacterial Agents: Nitroaromatic compounds have a long history as antimicrobial agents.[4] The title compound and its derivatives could be explored for activity against various bacterial strains, including resistant ones.

Agrochemicals

Fluorinated compounds are prevalent in modern agrochemicals, enhancing their efficacy and stability.[12] The scaffold can be used to synthesize novel herbicides and fungicides. For instance, many commercial herbicides are built upon a substituted nitrophenyl ether framework, a structure directly accessible via the SNAr protocol described above.[13]

Materials Science

The unique electronic properties of fluorinated nitroaromatics make them interesting candidates for materials science.[14] Potential applications include:

-

Nonlinear Optical (NLO) Materials: The significant dipole moment of the molecule could lead to materials with NLO properties.

-

Specialty Polymers: The corresponding diamine (after reduction of the nitro group and SNAr with a diphenol) could serve as a monomer for high-performance polymers with enhanced thermal stability and specific optical properties.

Conclusion

This compound is not merely a single molecule but a gateway to a vast and unexplored area of chemical space. Its strategic combination of reactive functional groups provides a robust platform for the synthesis of diverse and complex molecules. The detailed protocols and strategic outlines provided in this guide are designed to empower researchers to harness the full potential of this versatile building block. Its application in medicinal chemistry, agrochemicals, and materials science promises to yield novel compounds with significant scientific and commercial value.

References

- Vertex AI Search. (n.d.). Understanding 2-Fluoro-4-methyl-1-nitrobenzene (CAS 446-34-4).

- Google Patents. (n.d.). WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Fluoro-2-Nitro-1-(Trifluoromethyl)benzene: Properties and Applications.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives.

- Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.

- Chem-Impex. (n.d.). 2-Fluoro-4-methoxy-1-nitrobenzene.

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- CDH Fine Chemical. (n.d.). 2,4-DIFLUORO NITRO BENZENE CAS No 446-35-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- PubChem. (n.d.). 2,4-Difluoronitrobenzene.

- RSC Publishing. (2021). Late-stage difluoromethylation: concepts, developments and perspective.

- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.

- ResearchGate. (n.d.). Biologically Active Organofluorine Compounds.

- Google Patents. (n.d.). EP0585964B1 - 4-chloro-2-fluoro-5-(pentyloxycarbonylmethyloxy) nitrobenzene and a process for its production.

- ResearchGate. (2025). Applications of Fluorine in Medicinal Chemistry | Request PDF.

- Wikipedia. (n.d.). 4-Fluoronitrobenzene.

- PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- ResearchGate. (2025). Difluoromethylation Reactions of Organic Compounds | Request PDF.

- MDPI. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes.

- Sigma-Aldrich. (n.d.). Fluorinated Building Blocks.

- ChemScene. (n.d.). 1-(Difluoromethyl)-4-fluoro-2-nitrobenzene.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]

- 6. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 7. 2,4-Difluoronitrobenzene | C6H3F2NO2 | CID 67967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

- 13. EP0585964B1 - 4-chloro-2-fluoro-5-(pentyloxycarbonylmethyloxy) nitrobenzene and a process for its production - Google Patents [patents.google.com]

- 14. innospk.com [innospk.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern molecular design. The unique electronic properties imparted by fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] Among the array of fluorinated building blocks, 2-(difluoromethyl)-4-fluoro-1-nitrobenzene stands out as a particularly valuable scaffold. Its unique substitution pattern, featuring two distinct electron-withdrawing groups—a nitro group and a difluoromethyl group—and a strategically positioned fluorine atom as a leaving group, renders it highly susceptible to nucleophilic aromatic substitution (SNAr).

This technical guide provides an in-depth exploration of the SNAr reactions of this compound. We will delve into the mechanistic underpinnings that govern its reactivity and regioselectivity, and present detailed, field-proven protocols for its reaction with a variety of nucleophiles. These reactions open a gateway to a diverse range of substituted aniline derivatives, which are key intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs), including potent kinase inhibitors.

The Science Behind the Substitution: Mechanistic Insights

The SNAr reaction of this compound proceeds via a classical addition-elimination mechanism. The presence of the strongly electron-withdrawing nitro group, positioned para to the fluorine leaving group, is the primary activating factor. This activation is further intensified by the inductive effect of the ortho-difluoromethyl group.

The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the fluorine atom. This step is typically the rate-determining step and leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the aromatic ring and is particularly stabilized by the nitro group. In the subsequent, rapid elimination step, the fluoride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Regioselectivity: The Directing Influence of the Nitro and Difluoromethyl Groups

The substitution pattern of this compound ensures a high degree of regioselectivity. The fluorine atom at the C-4 position is highly activated for nucleophilic attack due to the powerful electron-withdrawing effect of the nitro group at the C-1 position, which can stabilize the negative charge of the Meisenheimer intermediate through resonance. The difluoromethyl group at the C-2 position, while also electron-withdrawing, primarily exerts an inductive effect and provides steric hindrance around the adjacent positions. This electronic and steric landscape strongly favors nucleophilic attack at the C-4 position, leading to the selective formation of 4-substituted-2-(difluoromethyl)-1-nitrobenzene derivatives.

Experimental Protocols: A Practical Guide

The following protocols are representative examples for the SNAr of this compound with common classes of nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)

This protocol describes a general procedure for the synthesis of N-substituted 2-(difluoromethyl)-4-amino-1-nitrobenzene derivatives, which are valuable precursors for a range of bioactive molecules.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, morpholine, piperidine)

-

Potassium carbonate (K2CO3) or triethylamine (Et3N)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.

-

Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

-

Add the base (K2CO3 or Et3N, 2.0 eq).

-

Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Phenolic Nucleophiles (O-Arylation)

This protocol outlines the synthesis of 2-(difluoromethyl)-4-phenoxy-1-nitrobenzene derivatives. Phenolic nucleophiles typically require a base to generate the more nucleophilic phenoxide ion.

Materials:

-

This compound

-

Substituted phenol

-

Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.5 eq) in anhydrous THF or DMF.

-

Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to generate the phenoxide.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the phenoxide solution.

-

Heat the reaction to 60-80 °C and monitor by TLC.

-

After completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH4Cl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)

This protocol details the reaction with thiol nucleophiles to form 2-(difluoromethyl)-4-(thio)-1-nitrobenzene derivatives. Similar to phenols, thiols are often deprotonated with a base to form the more reactive thiolate.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Sodium hydride (NaH) or potassium carbonate (K2CO3)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

Dichloromethane

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Summary: A Comparative Overview

The following table summarizes typical reaction conditions and expected outcomes for the SNAr of this compound with various nucleophiles. Please note that these are general guidelines, and optimization may be required for specific substrates.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| N-Nucleophiles | Aniline | K2CO3 | DMF | 80-100 | 85-95 |

| Morpholine | Et3N | DMSO | 50-70 | 90-98 | |

| O-Nucleophiles | Phenol | NaH | THF | 60-80 | 80-90 |

| 4-Methoxyphenol | t-BuOK | DMF | 70-90 | 82-92 | |

| S-Nucleophiles | Thiophenol | NaH | DMF | 25-50 | 88-96 |

| Benzyl Mercaptan | K2CO3 | Acetonitrile | 50-70 | 85-93 |

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams outline the reaction mechanism and a generalized experimental workflow.

Caption: General mechanism of the SNAr reaction.

Caption: A generalized workflow for SNAr reactions.

Applications in Drug Development: Building Blocks for Kinase Inhibitors

The products derived from the nucleophilic aromatic substitution of this compound are of significant interest in drug discovery, particularly in the development of kinase inhibitors.[2][3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, most notably cancer.

The subsequent reduction of the nitro group in the SNAr products to an aniline provides a key intermediate. This 2-(difluoromethyl)-4-substituted aniline can then be further elaborated to construct complex heterocyclic scaffolds that are common in kinase inhibitors. For instance, these anilines can be used in the synthesis of PI3Kα selective inhibitors, a class of drugs being investigated for the treatment of various cancers.[2] The difluoromethyl group, in particular, is a valuable bioisostere for a hydroxyl or thiol group and can enhance the binding affinity and metabolic stability of the final drug candidate.

Conclusion: Enabling the Synthesis of Novel Therapeutics

The nucleophilic aromatic substitution reactions of this compound provide a robust and versatile platform for the synthesis of a diverse array of 4-substituted-2-(difluoromethyl)-1-nitrobenzene derivatives. The protocols outlined in these application notes offer a reliable starting point for researchers in organic synthesis and medicinal chemistry. The high regioselectivity and generally good to excellent yields make this substrate an attractive building block for the construction of complex molecules with potential therapeutic applications. The resulting products, particularly after reduction of the nitro group, are valuable intermediates for the development of next-generation therapeutics, including targeted kinase inhibitors for oncology.

References

- U.S. Patent No. 6,930,214 B2 (2005). Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.

- European Patent No. EP 1 468 983 A1 (2004). Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.

- Chinese Patent No. CN 103819349 A (2014). Preparation method of 4-(difluoromethoxy)aniline.

- Chinese Patent No. CN 1136185 C (2004). Water phase synthesis process of difluoromethoxy nitrobenzene.

-

Bioorganic Chemistry (2023). Based on 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474), design, synthesis and biological evaluation of novel PI3Kα selective inhibitors. PubMed. [Link]

-

European Journal of Medicinal Chemistry (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed. [Link]

-

MDPI (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

-

Journal of the American Chemical Society (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. ACS Publications. [Link]

-

ResearchGate (2023). Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with... ResearchGate. [Link]

-

ResearchGate (2013). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). ResearchGate. [Link]

-

PMC (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

-

PMC (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. [Link]

-

Bioorganic & Medicinal Chemistry Letters (2010). Pyrazolone based TGFbetaR1 kinase inhibitors. PubMed. [Link]

-

ResearchGate (2023). The SNAr reaction of 4‐trifluoromethyl‐2‐nitro‐1‐fluorobenzene (1) with... ResearchGate. [Link]

-

Molecules (2021). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PubMed. [Link]

-

ResearchGate (2006). (PDF) Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives. ResearchGate. [Link]

-

Nature Reviews Drug Discovery (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]

-

MDPI (2021). Special Issue : Design and Study of Kinase Inhibitors. MDPI. [Link]

-

YouTube (2021). mod02lec10 - Electrophilic Aromatic Substitution in Phenols. YouTube. [Link]

-

ArTS (2018). Developing novel classes of protein kinase CK1d inhibitors by fusing[5][6][7]triazole with different bicyclic heteroaromatic syst. ArTS. [Link]

-

NIH (2013). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. NIH. [Link]

- Broad Institute (2018). WO 2018/183936 A1.

- Google Patents (2016). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

- Google Patents (2007). Process for producing 2,4-difluoronitrobenzene.

- Google Patents (2010). Process for the synthesis of organic compounds.

- Chinese Patent No. CN 1348951 A (2002). Water phase synthesis process of difluoromethoxy nitrobenzene.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Based on 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474), design, synthesis and biological evaluation of novel PI3Kα selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Using 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene as a building block in organic synthesis

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene as a versatile building block in modern organic synthesis. We delve into the unique reactivity imparted by its distinct functional groups—the nitro, fluoro, and difluoromethyl moieties—and provide detailed, field-proven protocols for its two primary synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and nitro group reduction. The causality behind experimental choices is explained, empowering scientists to adapt and optimize these methods for the synthesis of novel, high-value compounds.

Introduction: A Multifunctional Building Block

This compound is a highly functionalized aromatic compound that has emerged as a powerful tool in synthetic and medicinal chemistry. Its structure is strategically adorned with three key functional groups that dictate its reactivity and utility:

-

A Nitro Group (-NO₂): As a potent electron-withdrawing group, it strongly activates the benzene ring towards nucleophilic attack, primarily at the ortho and para positions.

-

A Fluoro Group (-F): Positioned para to the nitro group, this halogen serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions due to its high electronegativity and the stability of the resulting fluoride ion.[1][2][3]

-

A Difluoromethyl Group (-CF₂H): This moiety is of particular interest in drug design. It is a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups and can act as a hydrogen bond donor.[4][5] Its incorporation into drug candidates often enhances critical properties such as metabolic stability, lipophilicity, and bioavailability.[6][7]

The synergistic interplay of these groups makes this compound an ideal starting material for constructing complex molecular architectures, particularly for the development of novel therapeutics like kinase and carbonic anhydrase inhibitors.[1][8][9]

Physicochemical Properties & Reactivity Profile

The compound's reactivity is a direct consequence of its electronic structure. The powerful electron-withdrawing nature of both the nitro and difluoromethyl groups renders the aromatic ring electron-deficient, which is the primary prerequisite for facilitating SNAr reactions.

| Property | Value |

| Molecular Formula | C₇H₄F₃NO₂ |

| Molecular Weight | 207.11 g/mol |

| Appearance | Typically a yellow solid or oil |

| CAS Number | 123842-59-9 |

The fluorine atom at the C-4 position is the most labile site for nucleophilic displacement, a result of the resonance stabilization provided by the para-nitro group to the negatively charged intermediate, known as a Meisenheimer complex.[10]

Caption: Electronic contributions of functional groups.

Core Synthetic Transformations & Protocols

Nucleophilic Aromatic Substitution (SNAr)

The displacement of the C-4 fluorine by a nucleophile is the most prominent reaction of this building block. This transformation proceeds via a two-step addition-elimination mechanism and is highly efficient for a wide range of nucleophiles.

Causality and Mechanistic Insight: The reaction's success hinges on the formation of a resonance-stabilized Meisenheimer complex. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the nucleophilic salt without hydrogen-bonding to the nucleophile, thus preserving its reactivity. The reaction is often accelerated by moderate heating, which provides the necessary activation energy for the initial nucleophilic attack.

Caption: Standard workflow for SNAr reactions.

Protocol 1: General SNAr with an Amine Nucleophile

This protocol describes the reaction of this compound with a generic primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (1.2 eq)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq, optional, as a non-nucleophilic base)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF (to make a 0.5 M solution).

-

Add the amine nucleophile (1.2 eq). If the amine salt is used or if the amine is not basic enough, add K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).[1]

-

Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired substituted product.

Reduction of the Nitro Group

Conversion of the nitro group to a primary amine unlocks a vast array of subsequent chemical transformations, including amide coupling, sulfonamide formation, and diazotization reactions. This reduction is a critical step in synthesizing many biologically active molecules.

Causality and Reagent Selection: The choice of reducing agent is paramount and depends on the presence of other functional groups in the molecule.

-

Catalytic Hydrogenation (H₂/Pd/C): Highly effective but can sometimes lead to dehalogenation (C-F bond cleavage) under harsh conditions. Raney Nickel is an alternative that is often less prone to causing dehalogenation.[11]

-

Metal-Acid Systems (Fe/HCl, SnCl₂/HCl): These are robust, inexpensive, and highly reliable methods for reducing aromatic nitro groups.[11][12] Tin(II) chloride (SnCl₂) is particularly valued for its chemoselectivity, often leaving other reducible groups untouched.[13]

-

Metal Hydrides (LiAlH₄): Not recommended for aromatic nitro compounds as they tend to form azo compounds as byproducts.[11]

Caption: Common methods for nitro group reduction.

Protocol 2: Nitro Group Reduction using Tin(II) Chloride (SnCl₂)

This protocol provides a reliable and chemoselective method for converting the nitroarene to the corresponding aniline.

Materials:

-

Substituted 2-(Difluoromethyl)-1-nitrobenzene derivative (from Protocol 1) (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diatomaceous earth (Celite®)

Procedure:

-

Dissolve the nitroarene (1.0 eq) in ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate (4.5 eq) to the solution in one portion.

-

Heat the mixture to reflux (approximately 78 °C for ethanol) and stir.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove most of the solvent.

-

Re-dissolve the residue in ethyl acetate and cool in an ice bath.

-

Slowly and carefully add saturated NaHCO₃ solution with vigorous stirring until the aqueous layer is basic (pH > 8) and gas evolution ceases. Caution: This neutralization is exothermic.

-

A thick white precipitate (tin salts) will form. Filter the entire mixture through a pad of diatomaceous earth, washing the pad thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aniline, which can be purified further if necessary.

Summary of Synthetic Utility

The strategic application of these two core reactions transforms this compound into a diverse range of valuable intermediates.

| Starting Material | Reaction | Key Reagents | Product Class | Further Applications |

| 2-(CF₂H)-4-F-1-NO₂-Ph | SNAr | R₂NH, R-OH, R-SH | Diaryl ethers, N-aryl amines, Thioethers | Kinase Inhibitors, Agrochemicals |

| Product from SNAr | Nitro Reduction | SnCl₂, Fe/HCl, H₂/Pd-C | Substituted Anilines | Amide bond formation, Heterocycle synthesis |

Conclusion